N-[(3E)-7-chloro-1H,2H,3H,4H-cyclopenta[b]indol-3-ylidene]hydroxylamine
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Overview
Description
N-[(3E)-7-chloro-1H,2H,3H,4H-cyclopenta[b]indol-3-ylidene]hydroxylamine is a chemical compound with a unique structure that includes a chloro-substituted cyclopenta[b]indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3E)-7-chloro-1H,2H,3H,4H-cyclopenta[b]indol-3-ylidene]hydroxylamine typically involves the following steps:
Formation of the Cyclopenta[b]indole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the indole core.
Formation of the Ylidene Group: The ylidene group is introduced through a condensation reaction with hydroxylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(3E)-7-chloro-1H,2H,3H,4H-cyclopenta[b]indol-3-ylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Conducted under inert atmosphere to prevent unwanted side reactions.
Substitution: Often performed in polar solvents with the addition of a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(3E)-7-chloro-1H,2H,3H,4H-cyclopenta[b]indol-3-ylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism by which N-[(3E)-7-chloro-1H,2H,3H,4H-cyclopenta[b]indol-3-ylidene]hydroxylamine exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulating signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen Bromide: Another quaternary ammonium compound used as a disinfectant.
Uniqueness
N-[(3E)-7-chloro-1H,2H,3H,4H-cyclopenta[b]indol-3-ylidene]hydroxylamine is unique due to its specific structural features and the presence of the chloro-substituted indole core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(NZ)-N-(7-chloro-2,4-dihydro-1H-cyclopenta[b]indol-3-ylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-6-1-3-9-8(5-6)7-2-4-10(14-15)11(7)13-9/h1,3,5,13,15H,2,4H2/b14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQUKMZNYSQIRO-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NO)C2=C1C3=C(N2)C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=N/O)/C2=C1C3=C(N2)C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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